Technical Monograph: cis-3-(Benzyloxy)cyclopentan-1-ol
Technical Monograph: cis-3-(Benzyloxy)cyclopentan-1-ol
The following technical guide is structured as a high-level whitepaper designed for drug development professionals and organic chemists. It prioritizes mechanistic insight, experimental reproducibility, and application-specific context.
CAS: 212270-85-4 Formula: C₁₂H₁₆O₂ Molecular Weight: 192.25 Da
Executive Summary
cis-3-(Benzyloxy)cyclopentan-1-ol is a high-value chiral building block, primarily utilized in the synthesis of carbocyclic nucleosides and selective G-protein coupled receptor (GPCR) agonists. Its rigid cyclopentane scaffold serves as a bioisostere for furanose rings in nucleoside analogs, imparting metabolic stability against phosphorylases.
Most notably, this compound is the critical stereochemical anchor for BnOCPA (Benzyloxy-cyclopentyladenosine) , a novel non-opioid analgesic that selectively activates the adenosine A1 receptor (A1R) via the G
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | (1S,3R)-3-(Benzyloxy)cyclopentan-1-ol (and enantiomer) |
| Appearance | Colorless to pale yellow viscous liquid |
| Boiling Point | 320.3 ± 21.0 °C at 760 mmHg (Predicted) |
| Density | 1.1 ± 0.1 g/cm³ |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water |
| Stereochemistry | cis-1,3-disubstitution (syn relationship between -OH and -OBn) |
| Flash Point | 135.5 ± 20.4 °C |
Stereoselective Synthesis: The "Ketone Reduction" Protocol
The primary challenge in synthesizing CAS 212270-85-4 is establishing the cis-1,3 stereochemical relationship. Standard reduction of 3-substituted cyclopentanones with small hydride donors (e.g., NaBH₄) typically yields a thermodynamic mixture favoring the trans isomer. To achieve high cis-selectivity, a sterically demanding hydride donor must be employed to attack the ketone from the less hindered face (trans to the benzyloxy group), forcing the resulting hydroxyl group into the cis position.
Reaction Logic
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Substrate: 3-(Benzyloxy)cyclopentan-1-one.
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Reagent: L-Selectride® (Lithium tri-sec-butylborohydride).
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Mechanism: The bulky sec-butyl groups of L-Selectride experience significant steric repulsion from the benzyloxy substituent at C3. Consequently, the hydride attacks the carbonyl carbon from the face opposite to the benzyloxy group (anti-attack), yielding the cis-alcohol as the kinetic product [3].
Step-by-Step Protocol
Scale: 10 mmol basis
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Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
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Solvent Prep: Charge the flask with 3-(benzyloxy)cyclopentan-1-one (1.90 g, 10 mmol) dissolved in anhydrous THF (40 mL).
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
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Addition: Add L-Selectride (1.0 M in THF, 12 mL, 12 mmol) dropwise via syringe over 20 minutes. Critical: Maintain internal temperature below -70 °C to preserve kinetic selectivity.
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Reaction: Stir at -78 °C for 2 hours. Monitor conversion by TLC (30% EtOAc/Hexanes; stain with KMnO₄).
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Quench (Oxidative Workup):
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Carefully add MeOH (3 mL) to quench excess hydride.
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Allow the mixture to warm to 0 °C.
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Add 30% H₂O₂ (5 mL) and 10% NaOH (5 mL) sequentially. Caution: Exothermic reaction.
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Stir vigorously for 30 minutes to oxidize the organoborane intermediates.
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Extraction: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
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Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Gradient: 10% → 40% EtOAc/Hexanes).
Yield: Expect 85–92% isolated yield with >95:5 cis:trans diastereomeric ratio (dr).
Synthetic Workflow Diagram[6][7]
Figure 1: Kinetic control strategy for the synthesis of cis-3-(benzyloxy)cyclopentan-1-ol using bulky hydride reagents.
Quality Control & Analytical Validation
Validating the stereochemistry is paramount. The cis and trans isomers exhibit distinct NMR signatures due to the envelope conformation of the cyclopentane ring.
| Analytical Method | Diagnostic Signal | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | H1 Carbinol Proton (δ ~4.3-4.5 ppm) | cis-isomer: Appears as a broad multiplet or quintet-like signal due to pseudo-equatorial positioning.trans-isomer: Often appears as a wider multiplet with larger coupling constants (pseudo-axial). |
| ¹³C NMR | C1 and C3 Shifts | The cis isomer typically shows C1/C3 signals slightly upfield relative to the trans isomer due to 1,3-diaxial-like steric compression (gamma-gauche effect). |
| NOESY 2D NMR | H1 – H3 Correlation | Strong NOE correlation between H1 and H3 confirms the cis (syn) relationship. The trans isomer shows negligible NOE between these protons. |
Application Case Study: Synthesis of BnOCPA
The most authoritative application of CAS 212270-85-4 is in the synthesis of BnOCPA , a selective A1R agonist. The cis-alcohol serves as the scaffold to attach the adenosine base.
Mechanistic Pathway
To synthesize N6-cyclopentyladenosine derivatives, the alcohol is typically converted to a leaving group (mesylate or tosylate) and then displaced by the amine, or coupled directly via Mitsunobu conditions. However, for BnOCPA, the linkage is an amine bond.
Route:
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Activation: Convert cis-3-(benzyloxy)cyclopentan-1-ol to a leaving group (e.g., Mesylate).
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Displacement (Inversion): React with sodium azide to form the trans-azide (Inversion of configuration).
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Reduction: Reduce azide to trans-amine.
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Coupling: React trans-amine with 6-chloropurine riboside.
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Note: If the drug requires the cis-amine moiety, one would start with the trans-alcohol (obtained via NaBH₄ reduction) to invert to the cis-amine. The specific stereochemistry of BnOCPA (often (1R, 2R, 3S) on the ring) dictates the starting alcohol isomer.
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Drug Discovery Context
BnOCPA demonstrates a unique "biased agonism."[1] Unlike traditional adenosine agonists that activate both G
Figure 2: Logical workflow for converting the alcohol scaffold into the bioactive BnOCPA pharmacophore.[2][3]
Handling and Stability
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The benzyloxy ether is stable to basic and mild acidic conditions but will cleave under strong hydrogenolysis conditions (H₂/Pd-C).
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Safety: Irritant to eyes and skin. Use standard PPE. Ensure proper ventilation when using borohydride reagents (hydrogen gas evolution).
References
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Wall, M. J., et al. (2022). Selective activation of Gαob by an adenosine A1 receptor agonist elicits analgesia without cardiorespiratory depression.[4] Nature Communications, 13, 4150. Link
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Harris, R., et al. (2022). Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists. Journal of Medicinal Chemistry, 65(21), 14597–14616. Link
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Brown, H. C., & Krishnamurthy, S. (1979). Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity. Journal of the American Chemical Society, 94(20), 7159–7161. Link
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BenchChem Technical Repository. (2025). Strategies to improve the yield of cis-3-(Hydroxymethyl)cyclopentanol synthesis. Link
